
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is an organic compound that features a furan ring substituted with a bromine atom and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amino Acid Coupling: The brominated furan is then coupled with an amino acid derivative, such as an ester or an amide, under basic conditions. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Furan derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted furan derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino acid side chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-chlorofuran-2-YL)propanoic acid: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-fluorofuran-2-YL)propanoic acid: Similar structure with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(5-iodofuran-2-YL)propanoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its halogenated counterparts.
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
GHSGHNSPJVMADK-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


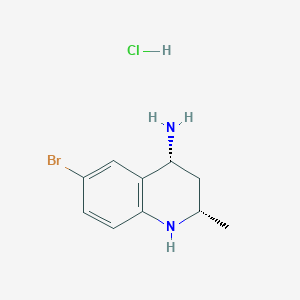
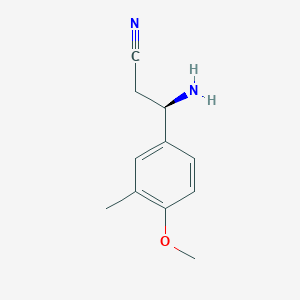


![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)

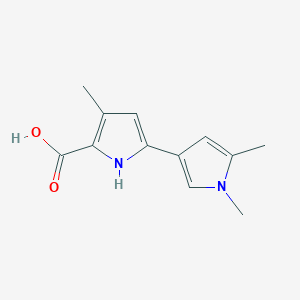
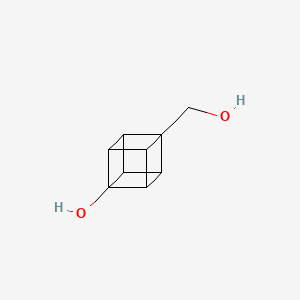

![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

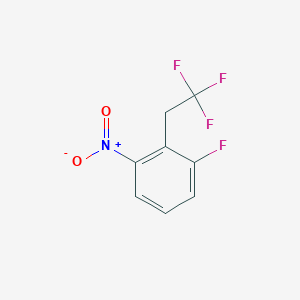
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
